Biochemical Potency: Tyk2-IN-15 JH2 Domain Inhibition vs. Established Allosteric Inhibitors
Tyk2-IN-15 demonstrates sub-10 nM biochemical potency against the TYK2 JH2 pseudokinase domain, establishing it as a potent probe for TYK2 allosteric inhibition studies . For comparative context, the FDA-approved TYK2 JH2 inhibitor deucravacitinib (BMS-986165) exhibits a Ki value of 0.02 nM against the same domain [1], while the preclinical JH2 inhibitor FZ007-119 achieves an IC50 of 0.19 nM [2]. Tyk2-IN-15 thus occupies an intermediate potency tier among JH2-targeted inhibitors, suitable for applications where ultra-picomolar potency is not required or where a less extensively characterized probe with distinct chemical matter is desirable for orthogonal validation.
| Evidence Dimension | Biochemical inhibition of TYK2 JH2 pseudokinase domain |
|---|---|
| Target Compound Data | IC50 ≤ 10 nM |
| Comparator Or Baseline | Deucravacitinib (BMS-986165): Ki 0.02 nM; FZ007-119: IC50 0.19 nM |
| Quantified Difference | Tyk2-IN-15 is approximately 500-fold less potent than deucravacitinib and approximately 50-fold less potent than FZ007-119 in biochemical JH2 binding assays |
| Conditions | In vitro biochemical binding assay against TYK2-JH2 domain; exact assay conditions for Tyk2-IN-15 not fully specified in public vendor documentation |
Why This Matters
Potency tiering informs whether Tyk2-IN-15 is appropriate for cellular assays where lower potency may limit efficacy or whether its distinct chemotype offers value for orthogonal target engagement confirmation.
- [1] Aladdin Scientific. Deucravacitinib (BMS-986165) Product Datasheet. CAS 1609392-27-9. View Source
- [2] Zhong W, Lu J, Chen D, Zhang S, Deng D. Preclinical Profiles of FZ007-119, a Highly Potent and Selective Tyk2 Inhibitor. ACR Meeting Abstracts. 2023; Abstract 1132. View Source
